(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core, a phenyl group, and an oxadiazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone core: This can be achieved by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the phenyl group: This step might involve a nucleophilic substitution reaction where a phenyl halide reacts with the thiazolidinone intermediate.
Attachment of the oxadiazole moiety: This can be done through a cyclization reaction involving a nitrile oxide and an appropriate precursor.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions might target the oxadiazole moiety, potentially converting it to a more reduced form.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with thiazolidinone and oxadiazole moieties are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, such compounds are studied for their potential as drug candidates. They might exhibit activity against specific biological targets, making them useful in the development of new therapeutics.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers with specific properties or as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with thiazolidinone cores can inhibit enzymes by binding to their active sites, while oxadiazole moieties might interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Oxadiazoles: Studied for their antimicrobial and anticancer activities.
Phenylthiazoles: Investigated for their potential as anti-inflammatory agents.
Uniqueness
The uniqueness of “(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its combination of these functional groups, which might confer a unique set of biological activities and chemical reactivity.
Properties
IUPAC Name |
(5Z)-5-[[3-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-8-11(17(19)21-16-8)7-20-10-4-2-3-9(5-10)6-12-13(18)15-14(22)23-12/h2-6H,7H2,1H3,(H,15,18,22)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBCXISGXAVUMX-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NO[N+](=C1COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=S)S3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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